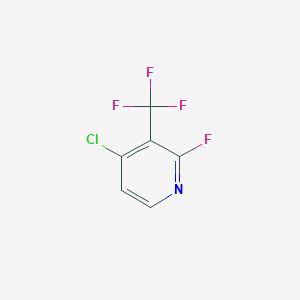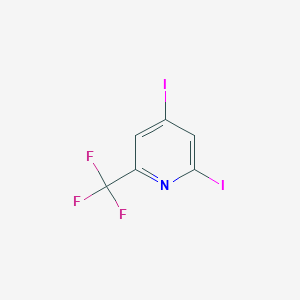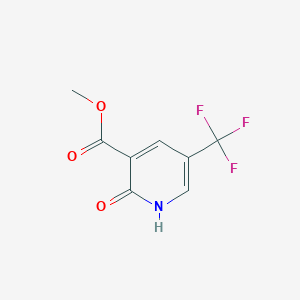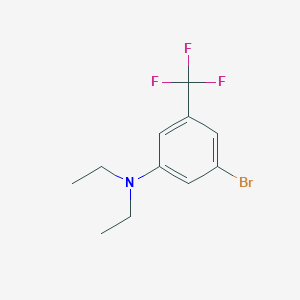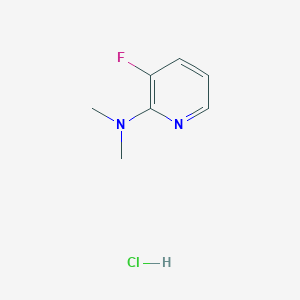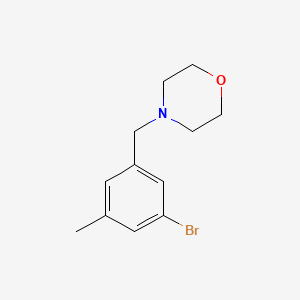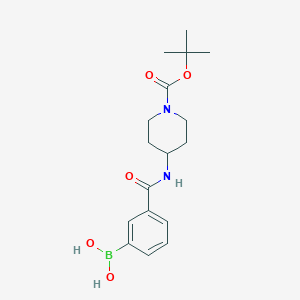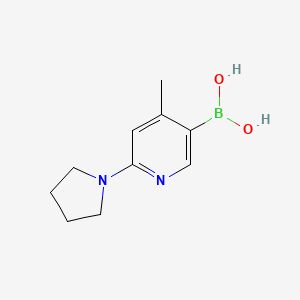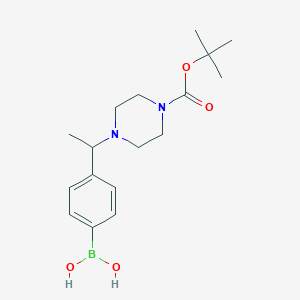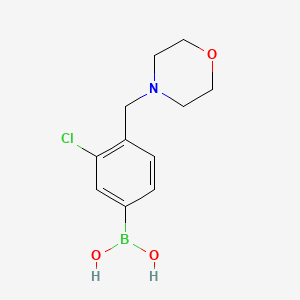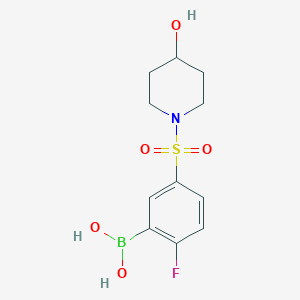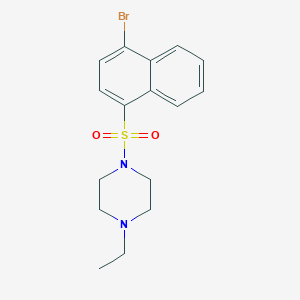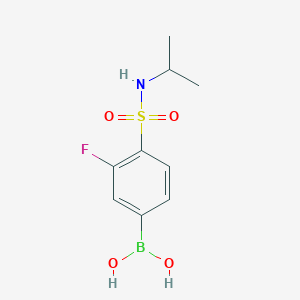![molecular formula C48H29O3PS B1412311 (S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706463-52-6](/img/structure/B1412311.png)
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
説明
Anthracene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings. It is commonly used in the production of dyes, coatings, and semiconductors. The compound you mentioned contains two anthracene groups, a dioxaphosphepine group, and a sulfide group. The presence of these groups could give the compound unique properties, such as fluorescence or high thermal stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The anthracene groups would likely contribute to a planar structure, while the dioxaphosphepine and sulfide groups could add some three-dimensionality .Chemical Reactions Analysis
Anthracene compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound could undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
Anthracene compounds generally have high thermal stability and exhibit blue fluorescence . They also tend to be insoluble in water but soluble in organic solvents .科学的研究の応用
1. Synthesis and Structural Analysis
- The reaction of anthracene-based cyclic phosphonate esters leads to the generation of various phosphonates with diverse structures and fluorescent properties, highlighting the compound's utility in synthesis and structural analysis (Cao et al., 2013).
2. Fluorescent Properties and Imaging Applications
- A study on anthracene-thymine luminophores, including derivatives of the compound , revealed their strong fluorescence and suitability for imaging in living cells, demonstrating their potential in biological and medical research (Jabłoński et al., 2019).
3. Antimicrobial Activity
- Synthesized derivatives of the compound have shown moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Haranath et al., 2007).
4. Electroluminescent Device Development
- Novel anthracene derivatives, including those related to the compound, have been synthesized and characterized for use as emitters in organic light emitting devices (OLEDs), indicating their role in advancing OLED technology (Mallesham et al., 2014).
5. Chemical Reaction Mechanisms
- Studies on (anthracen-9-yl)methyl sulfides, related to the compound, have been used to probe chemical and photochemical electron-transfer reactions, contributing to a deeper understanding of these mechanisms (Gopalakrishnan et al., 2015).
Safety And Hazards
将来の方向性
The unique properties of anthracene and its derivatives make them interesting targets for research. Potential future directions could include the development of new synthesis methods, the exploration of new applications (such as in organic electronics or medicine), and the investigation of their environmental impact .
特性
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O3PS/c49-52(53)50-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)51-52)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVWDJIYSNQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=S)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



